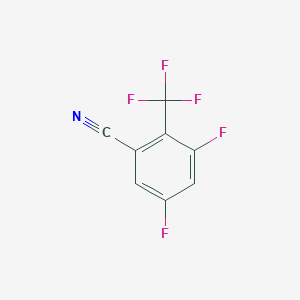

3,5-Difluoro-2-(trifluoromethyl)benzonitrile

描述

属性

IUPAC Name |

3,5-difluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5N/c9-5-1-4(3-14)7(6(10)2-5)8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLLZZMWGQHYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration of Trifluoromethyl Fluorobenzene

- Starting material: ortho-fluoro benzotrifluoride (e.g., 3-trifluoromethylfluorobenzene).

- Reagents: Concentrated sulfuric acid and nitric acid mixture.

- Conditions: Temperature controlled between 10–20 °C during dropwise addition of nitrating mixture.

- Outcome: Formation of 3-trifluoromethyl-4-fluoronitrobenzene with high yield (~82%) and purity (~97.7% by GC).

| Parameter | Value |

|---|---|

| Starting material | 500 g (3.049 mol) |

| Sulfuric acid | 540 mL (98%) |

| Nitric acid | 144 mL (98%) |

| Reaction temperature | 10–20 °C |

| Reaction time | 3 hours (addition) + 0.5 hour stirring |

| Yield | 82% |

| Purity (GC) | 97.7% |

Reduction to 3-Trifluoromethyl-4-fluoroaniline

- Reagents: Iron powder and ammonium chloride in water.

- Conditions: Reflux with slow addition of nitro compound.

- Outcome: 3-trifluoromethyl-4-fluoroaniline obtained with purity >99% and yield exceeding 100% (likely due to moisture content or measurement basis).

| Parameter | Value |

|---|---|

| Iron powder | 333.7 g (5.958 mol) |

| Ammonium chloride | 42.8 g (0.793 mol) |

| Water | 1087 mL |

| Nitro compound | 425 g (2.03 mol) |

| Reaction temperature | Reflux |

| Reaction time | 2 hours addition + 3.5 hours reflux |

| Yield | >100% (purity corrected) |

| Purity (GC) | 99.12% |

Bromination to 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline

- Reagents: Bromine in acetic acid.

- Conditions: Temperature controlled at 10–20 °C during bromine addition.

- Outcome: Brominated aniline with ~85% yield and ~93.35% purity.

| Parameter | Value |

|---|---|

| Bromine | 481 g (3.0 mol) |

| Acetic acid | 2450 mL |

| Starting aniline | 490 g (2.737 mol) |

| Reaction temperature | 10–20 °C |

| Reaction time | 2 hours addition + 2 hours stirring |

| Yield | 85% |

| Purity (GC) | 93.35% |

Diazotization and Formation of 3-Fluoro-4-methyl Bromobenzene Trifluoride

- Reagents: Sodium nitrite in acidic medium, hypophosphorous acid as reductive agent.

- Conditions: Temperature maintained between 0–5 °C during diazotization.

- Outcome: Formation of diazonium salt followed by reduction to bromobenzene trifluoride derivative with ~68% yield and 94.1% purity.

Cyanide Substitution to Produce 3-Fluoro-4-(trifluoromethyl)benzonitrile

- Reagents: Cuprous cyanide, solvents such as N-Methyl pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

- Conditions: Reflux under nitrogen atmosphere at 60–250 °C for several hours (e.g., 7 hours).

- Outcome: Target nitrile obtained with ~54% yield and purity above 98%.

| Parameter | Value |

|---|---|

| 3-fluoro-4-methyl bromobenzene trifluoride | 166 g (0.683 mol) |

| Cuprous cyanide | 92.2 g (1.02 mol) |

| Solvent (DMF) | 664 mL |

| Reaction temperature | Reflux |

| Reaction time | 7 hours |

| Yield | 54% |

| Purity (GC) | 98.2% |

Comparative Analysis of Preparation Methods

| Step | Common Reagents | Conditions | Yield Range (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | 10–20 °C, 3–4 hours | ~82 | ~97.7 | Controlled addition to manage exotherm |

| Reduction (Nitro → Aniline) | Fe powder, NH4Cl, water | Reflux, slow addition | >100 (corrected) | >99 | Efficient reduction |

| Bromination | Br2, Acetic acid | 10–20 °C, ~4 hours total | ~85 | ~93.35 | Temperature control critical |

| Diazotization & Reduction | NaNO2, H+, Hypophosphorous acid | 0–5 °C, then warming | ~68 | ~94.1 | Sensitive step, requires precise control |

| Cyanide substitution | CuCN, DMF/NMP/DMSO | 60–250 °C, reflux, 7 hours | ~54 | >98 | Requires inert atmosphere |

Research Findings and Notes

The multi-step synthesis is well-documented in patent literature, notably CN101337911A, which provides detailed experimental conditions and yields for each step, emphasizing the importance of temperature control and reagent stoichiometry for high purity and yield.

The use of cuprous cyanide as the cyanide source is standard, with solvents like DMF favored for their ability to dissolve both organic substrates and inorganic salts, facilitating nucleophilic aromatic substitution.

The diazotization step is critical and requires low temperatures to avoid side reactions and decomposition of diazonium intermediates.

Alternative methods for related compounds (e.g., 4-amino-2-trifluoromethylbenzonitrile) involve bromination followed by cyanide substitution and aminolysis, highlighting the versatility of halogenated intermediates in fluorinated aromatic nitrile synthesis.

The overall synthetic route balances yield, purity, and operational simplicity, making it suitable for industrial scale-up with relatively low environmental impact due to moderate reagent consumption and manageable waste streams.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Starting Material | Key Reagents | Solvent/Medium | Temperature Range | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Nitration | 3-Trifluoromethylfluorobenzene | HNO3, H2SO4 | Sulfuric acid | 10–20 °C | 3.5 hours | 82 | 97.7 |

| Reduction (Nitro → Aniline) | 3-Trifluoromethyl-4-fluoronitrobenzene | Fe powder, NH4Cl | Water | Reflux | 5.5 hours | >100 | 99.1 |

| Bromination | 3-Trifluoromethyl-4-fluoroaniline | Br2 | Acetic acid | 10–20 °C | 4 hours | 85 | 93.35 |

| Diazotization & Reduction | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | NaNO2, H+, Hypophosphorous acid | Water | 0–5 °C, then 30 °C | ~3 hours | 68 | 94.1 |

| Cyanide Substitution | 3-Fluoro-4-methyl bromobenzene trifluoride | Cuprous cyanide | DMF | Reflux (~150 °C) | 7 hours | 54 | 98.2 |

化学反应分析

Types of Reactions: 3,5-Difluoro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Reduction Products: Primary amines.

Oxidation Products: Carboxylic acids.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various substitutions that can lead to diverse chemical products.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | Substituted derivatives |

| Reduction | Pd/C, LiAlH4 | Primary amines |

| Oxidation | KMnO4, CrO3 | Carboxylic acids |

Biology

- Bioactive Compound in Drug Discovery : Research indicates that this compound may exhibit potential antibacterial and anticancer properties. Its lipophilicity enhances membrane penetration, making it a candidate for pharmaceutical applications.

Medicine

- Pharmacological Properties : Investigated for anti-inflammatory and anticancer activities, studies have shown that compounds with trifluoromethyl groups often display enhanced biological activity due to their unique interactions with biological targets.

Industry

- Production of Agrochemicals : 3,5-Difluoro-2-(trifluoromethyl)benzonitrile is utilized in the synthesis of herbicides and other agrochemicals, leveraging its reactivity to create effective agricultural solutions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Synthesis of Herbicides

Research focused on the use of this compound as an intermediate in developing novel herbicides. The study highlighted its efficiency in producing derivatives with improved efficacy compared to traditional compounds. The synthesis involved reacting this compound with specific phenoxyalkanoic acids under optimized conditions.

作用机制

The mechanism of action of 3,5-Difluoro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Key Differences in Substituent Effects

Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group (e.g., in 4-Fluoro-2-(trifluoromethyl)benzonitrile) exerts stronger electron withdrawal than a methyl (-CH₃) group (e.g., 3,5-Difluoro-2-methylbenzonitrile), enhancing the electrophilicity of the nitrile group and stabilizing negative charges in intermediates .

Positional Isomerism:

- 4-Fluoro-2-(trifluoromethyl)benzonitrile (para-fluoro) vs. 3,5-Difluoro-2-(trifluoromethyl)benzonitrile (meta-fluoro): The latter’s symmetrical fluorine placement may reduce steric hindrance in substitution reactions, favoring regioselectivity in coupling reactions .

Functional Group Interactions: Hydroxyl (-OH) in 3,5-Difluoro-4-hydroxybenzonitrile introduces hydrogen bonding, increasing aqueous solubility (~200–208°C melting point) compared to non-polar analogs . Amino (-NH₂) in 4-Amino-2-(trifluoromethyl)benzonitrile enhances basicity, making it prone to protonation under acidic conditions, which is critical in pharmacokinetics .

Research Findings and Data

- Thermal Stability: Symmetrical fluorine substitution (e.g., 3,5-difluoro) correlates with higher melting points compared to asymmetrical analogs (e.g., 4-fluoro) .

- Reactivity: Nitro-substituted analogs like 3,5-Difluoro-4-nitrobenzonitrile () show enhanced reactivity in nucleophilic aromatic substitution due to the nitro group’s strong EWG effect .

- Purity Standards: 4-Amino-2-(trifluoromethyl)benzonitrile is regulated as an impurity in bicalutamide at ≤0.1%, emphasizing the need for precise synthesis control .

生物活性

3,5-Difluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms and a nitrile group enhances its reactivity and biological profile, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with structure-activity relationship (SAR) studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- Benzonitrile backbone

- Trifluoromethyl group at the 2-position

- Fluorine substitutions at the 3 and 5 positions

Antibacterial Activity

Research indicates that fluorinated compounds often exhibit significant antibacterial properties. In particular, studies have shown that compounds with trifluoromethyl substitutions can enhance antibacterial efficacy against various strains of bacteria.

Table 1: Antibacterial Activity of Fluorinated Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

| Reference Compound (Ampicillin) | E. coli | 4 µg/mL |

| Reference Compound (Ampicillin) | S. aureus | 8 µg/mL |

Case Study: A study conducted by Shanmugam et al. demonstrated that fluorinated aldimines, structurally similar to this compound, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The substitution of fluorine atoms at specific positions was crucial for enhancing antibacterial activity. The MIC values obtained were comparable to standard antibiotics such as ampicillin .

Anticancer Activity

The anticancer potential of fluorinated compounds is another area of significant interest. The incorporation of trifluoromethyl groups has been linked to improved selectivity and potency against cancer cell lines.

Table 2: Anticancer Activity of Fluorinated Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | TBD |

| Reference Drug (Doxorubicin) | A431 | 0.5 |

| Reference Drug (Doxorubicin) | U251 (human glioblastoma) | 0.4 |

Research Findings: In a comparative study, fluorinated compounds similar to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The SAR studies indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the anticancer activity .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the position and number of fluorine atoms significantly influence the biological activity of benzonitrile derivatives. For instance:

- Trifluoromethyl groups are known to enhance lipophilicity and metabolic stability.

- Fluorine at the ortho or para positions can lead to increased potency against specific biological targets.

These modifications are essential for optimizing the pharmacological profile of compounds like this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-difluoro-2-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodology : Begin with halogenation of a pre-functionalized benzene ring. Fluorination at the 3- and 5-positions can be achieved via nucleophilic aromatic substitution using KF or CsF under anhydrous conditions . Introduce the trifluoromethyl group via Ullmann coupling or radical trifluoromethylation, followed by nitrile group installation using Sandmeyer reaction or Pd-catalyzed cyanation. Monitor reaction progress via TLC or GC-MS. Optimize temperature (e.g., 80–120°C for Pd/C-mediated reductions) and solvent polarity (e.g., DMF for polar intermediates) to maximize yield .

Q. How can spectroscopic techniques (NMR, FT-IR) distinguish this compound from structurally similar analogs?

- Methodology :

- 19F NMR : Identify distinct chemical shifts for fluorine atoms at C3 (δ ~ -110 ppm) and C5 (δ ~ -115 ppm), with the trifluoromethyl group showing a triplet near δ -60 ppm due to coupling with adjacent substituents .

- FT-IR : Confirm the nitrile group via a sharp peak at ~2230 cm⁻¹. Differentiate from carbonyl impurities (e.g., ~1700 cm⁻¹ for ketones) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Use silica gel chromatography with hexane/ethyl acetate (8:2) for initial separation. For high-purity samples, employ recrystallization in ethanol or acetonitrile. Validate purity via HPLC (C18 column, 70:30 acetonitrile/water, retention time ~6–8 minutes) .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing nature of fluorine and -CF₃ groups deactivates the benzene ring, directing electrophilic substitution to the para position relative to the nitrile. Use DFT calculations (e.g., Gaussian software) to map frontier molecular orbitals and predict regioselectivity. Experimentally, compare reaction rates with control substrates lacking -CF₃ .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–80°C for 48–72 hours and analyze degradation products via LC-MS.

- pH Stability : Expose to buffers (pH 2–12) and monitor hydrolysis (e.g., nitrile → amide conversion at pH >10). Mitigate degradation by storing at -20°C in anhydrous DMSO .

Q. How can computational modeling predict the compound’s potential as a pharmacophore in drug discovery?

- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs). The -CF₃ group enhances hydrophobic interactions, while fluorine atoms improve metabolic stability. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodology : Replicate published procedures while systematically varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., XPhos vs. SPhos), and solvents (THF vs. toluene). Use DOE (Design of Experiments) to identify critical factors. Publish corrigenda with optimized protocols .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic studies?

- Methodology : Incubate with human liver microsomes and analyze metabolites via UPLC-QTOF. The nitrile group may undergo oxidative metabolism to an amide, while fluorine substituents reduce CYP2D6 affinity. Compare with fluorinated analogs lacking -CF₃ to isolate substituent effects .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。